molecular formula C19H21NO B11841910 1-Benzhydryl-3-(oxetan-3-yl)azetidine CAS No. 1956321-68-8

1-Benzhydryl-3-(oxetan-3-yl)azetidine

Cat. No.: B11841910
CAS No.: 1956321-68-8
M. Wt: 279.4 g/mol
InChI Key: BLFOJDRELOZMOM-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(oxetan-3-yl)azetidine is a heterocyclic compound that contains both azetidine and oxetane rings. These rings are four-membered saturated heterocycles containing one nitrogen or oxygen atom, respectively.

Preparation Methods

The synthesis of 1-Benzhydryl-3-(oxetan-3-yl)azetidine can be achieved through several routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting materials, such as (N-Boc-azetidin-3-ylidene)acetate, are obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Benzhydryl-3-(oxetan-3-yl)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boronic acids for Suzuki–Miyaura cross-coupling reactions . The major products formed from these reactions are often functionalized derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

1-Benzhydryl-3-(oxetan-3-yl)azetidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds . In biology and medicine, it serves as a pharmacophore subunit in the development of drugs with various biological activities . The compound’s unique structural features make it valuable in the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(oxetan-3-yl)azetidine involves its interaction with molecular targets and pathways in biological systems. The azetidine and oxetane rings can participate in various biochemical interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Benzhydryl-3-(oxetan-3-yl)azetidine can be compared with other similar compounds, such as azetidine and oxetane derivatives . These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of azetidine and oxetane rings in this compound sets it apart from other compounds, providing distinct advantages in certain applications .

List of Similar Compounds::
  • Azetidine derivatives
  • Oxetane derivatives
  • Pyrrolidine
  • Piperidine
  • Morpholine
  • 1H-pyrazole
  • 1H-imidazole
  • 1H-1,2,4-triazole
  • 1H-indole
  • 1H-indazole
  • 1H-benzotriazole

Properties

CAS No.

1956321-68-8

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

1-benzhydryl-3-(oxetan-3-yl)azetidine

InChI

InChI=1S/C19H21NO/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)20-11-17(12-20)18-13-21-14-18/h1-10,17-19H,11-14H2

InChI Key

BLFOJDRELOZMOM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4COC4

Origin of Product

United States

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